Bnp-26 (porcine)

Beschreibung

BenchChem offers high-quality Bnp-26 (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bnp-26 (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

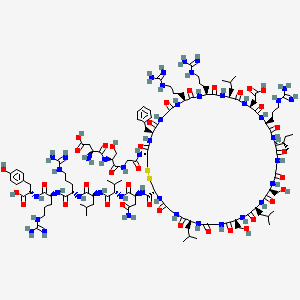

(3S)-3-amino-4-[[(2S)-1-[[2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-49-benzyl-28-[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,19,37-tris(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H198N42O36S2/c1-13-62(12)94-113(195)142-51-88(170)145-82(54-165)110(192)153-74(40-59(6)7)107(189)160-81(53-164)99(181)140-48-87(169)144-72(38-57(2)3)96(178)138-49-89(171)147-84(112(194)155-77(45-85(122)167)109(191)161-93(61(10)11)114(196)157-75(41-60(8)9)105(187)150-68(25-18-34-134-117(125)126)101(183)149-70(27-20-36-136-119(129)130)103(185)158-79(115(197)198)43-64-29-31-65(166)32-30-64)56-200-199-55-83(146-90(172)50-141-98(180)80(52-163)159-95(177)66(121)44-91(173)174)111(193)154-76(42-63-22-15-14-16-23-63)97(179)139-47-86(168)143-67(24-17-33-133-116(123)124)100(182)148-69(26-19-35-135-118(127)128)102(184)152-73(39-58(4)5)106(188)156-78(46-92(175)176)108(190)151-71(104(186)162-94)28-21-37-137-120(131)132/h14-16,22-23,29-32,57-62,66-84,93-94,163-166H,13,17-21,24-28,33-56,121H2,1-12H3,(H2,122,167)(H,138,178)(H,139,179)(H,140,181)(H,141,180)(H,142,195)(H,143,168)(H,144,169)(H,145,170)(H,146,172)(H,147,171)(H,148,182)(H,149,183)(H,150,187)(H,151,190)(H,152,184)(H,153,192)(H,154,193)(H,155,194)(H,156,188)(H,157,196)(H,158,185)(H,159,177)(H,160,189)(H,161,191)(H,162,186)(H,173,174)(H,175,176)(H,197,198)(H4,123,124,133)(H4,125,126,134)(H4,127,128,135)(H4,129,130,136)(H4,131,132,137)/t62-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-,94-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUBCYDPVVBFSE-CVWICPBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)CC(C)C)CO)CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)CC(C)C)CO)CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H198N42O36S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2869.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Function of Bnp-26 in porcine physiology

An In-depth Technical Guide to the Function of BNP-26 in Porcine Physiology

Introduction

First isolated from porcine brain tissue in 1988, Brain Natriuretic Peptide (BNP) is a pivotal cardiac hormone belonging to the natriuretic peptide family.[1][2] Despite its name, subsequent research firmly established that its primary site of synthesis and secretion is the cardiac myocardium, particularly the ventricles, in response to mechanical stress.[1][2][3] The porcine model has proven invaluable in cardiovascular research, largely due to the profound anatomical and physiological similarities between the porcine and human cardiovascular systems.[4][5][6] This makes the pig an excellent translational model for studying cardiac pathophysiology and the role of biomarkers like BNP.[4][5]

This guide provides a comprehensive technical overview of the 26-amino acid form of porcine BNP (BNP-26). We will delve into its molecular biology, the intricate signaling pathways it governs, its core physiological functions in maintaining cardiovascular homeostasis, its role as a diagnostic and prognostic biomarker in porcine models of heart disease, and the state-of-the-art methodologies employed for its study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the porcine model to understand and target the natriuretic peptide system.

Molecular Biology: From Gene to Active Hormone

The biological functions of BNP are rooted in its precise molecular synthesis and structure.

Genetic Origin and Synthesis Cascade

Porcine BNP is encoded by the NPPB (Natriuretic Peptide B) gene.[7] The synthesis of the active hormone is a multi-step process involving post-translational modifications. The NPPB gene is transcribed and translated into a 134-amino acid precursor protein called pre-proBNP. Within the cardiomyocyte, the signal peptide is cleaved to form the 108-amino acid prohormone, proBNP. This prohormone is the primary storage form within secretory granules in the cardiomyocytes.[1][8]

Upon physiological stimulation, such as increased ventricular wall stretch, proBNP is cleaved by proteolytic enzymes, including corin and furin, into two fragments that are released into circulation: the biologically inactive 76-amino acid N-terminal fragment (NT-proBNP) and the 32-amino acid active hormone, BNP-32.[8][9] The term BNP-26 refers to a specific, active form of this peptide.

Structure of Porcine BNP-26

A defining characteristic of all natriuretic peptides, including porcine BNP-26, is a 17-amino acid ring structure formed by an intramolecular disulfide bond.[2] This ring is crucial for its biological activity and receptor binding. While initially discovered in the brain, BNP concentration is significantly higher in the heart, with mature BNP mRNA transcripts being 10- to 50-fold more abundant in the atria than in the ventricles in normal pigs, although proBNP is found abundantly in atrial secretory granules.[1]

Stimuli for Secretion

The primary driver for BNP synthesis and release from ventricular myocytes is mechanical stretching of the heart muscle.[1][10] This occurs under conditions of increased intracardiac volume and pressure, which are hallmarks of cardiac dysfunction and heart failure.[2][11] Studies in porcine models of heart failure, induced by methods like rapid atrial pacing or progressive aortic constriction, have consistently demonstrated that increased cardiac filling pressures, particularly left atrial pressure, strongly correlate with a significant rise in plasma BNP levels.[11][12][13]

The BNP Signaling Pathway: A Cascade of Cardiovascular Regulation

BNP exerts its wide-ranging physiological effects by activating a specific cell surface receptor and initiating a downstream signaling cascade.

Receptor Binding and Activation

The principal receptor for BNP is the Natriuretic Peptide Receptor-A (NPR-A), a member of the particulate guanylyl cyclase receptor family.[14] BNP binds to the extracellular domain of NPR-A, which is found on the surface of target cells in the kidneys, adrenal glands, and vascular smooth muscle. This binding event induces a conformational change that activates the receptor's intracellular guanylyl cyclase domain.[9]

cGMP: The Central Second Messenger

The activated guanylyl cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9][15] This elevation of intracellular cGMP concentration is the central event in BNP signaling. cGMP then acts as a second messenger, activating downstream effector molecules, most notably cGMP-dependent protein kinase G (PKG), to orchestrate the final physiological response.[9][10]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Analysis of the B-Type Natriuretic Peptide and the Aminoterminal-Pro-B-Type Natriuretic Peptide in Different Parrot, Raptor and Owl Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Preclinical Large Animal Porcine Models for Cardiac Regeneration and Its Clinical Translation: Role of hiPSC-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. genecards.org [genecards.org]

- 8. scienceopen.com [scienceopen.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Cardiac natriuretic peptides and continuously monitored atrial pressures during chronic rapid pacing in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

- 13. Porcine model of progressive cardiac hypertrophy and fibrosis with secondary postcapillary pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biosynth.com [biosynth.com]

- 15. Porcine brain natriuretic peptide, another modulator of bovine adrenocortical steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Endogenous Quantification of Porcine BNP-26

Executive Summary

This technical guide addresses the quantification of Porcine Brain Natriuretic Peptide-26 (BNP-26) , the specific 26-amino acid isoform originally isolated from porcine brain tissue. While BNP-32 is the dominant circulating form in humans, the porcine system presents a unique heterogeneity where both BNP-26 (N-terminally truncated) and BNP-32 circulate.

For drug development professionals using porcine models of cardiovascular disease (CVD), accurate quantification of BNP-26 is critical. It serves as a high-fidelity biomarker for ventricular wall stress and heart failure (HF). However, its low endogenous baseline in healthy animals (<10 pg/mL) and rapid proteolytic degradation require rigorous sample handling and extraction protocols often overlooked in standard commercial ELISA kits.

Part 1: Biochemistry & Homology

Structural Distinction

Porcine BNP-26 is an N-terminal truncation of the mature BNP-32 peptide. Unlike the human ortholog, which relies almost exclusively on the 32-amino acid form for bioactivity, porcine tissues process the precursor (proBNP) into multiple active fragments, including BNP-26, BNP-29, and BNP-32.

Sequence Analysis:

-

Porcine BNP-26: D-S-G-C-F-G-R-R-L-D-R-I-G-S-L-S-G-L-G-C-N-V-L-R-R-Y

-

Structural Key: The peptide contains a 17-amino acid ring structure formed by a disulfide bond between the two Cysteine (C) residues. This ring is essential for binding to the Natriuretic Peptide Receptor-A (NPR-A).

Processing Pathway

The generation of BNP-26 involves specific cleavage events mediated by convertases such as Furin and Corin. In heart failure models, the efficiency of this processing is compromised, leading to an increase in uncleaved proBNP (glycosylated and non-glycosylated), which can cross-react in non-specific assays.

Figure 1: Porcine BNP Processing Pathway. The conversion from Pre-pro-BNP to the active isoforms BNP-32 and BNP-26.[1][2][3][4][5][6][7][8][9] Note that BNP-26 is generated via N-terminal truncation.

Part 2: Physiological Baseline & Reference Ranges

Establishing a "normal" baseline for BNP-26 in pigs is challenging due to assay variability (RIA vs. ELISA) and the impact of anesthesia. Anesthesia (e.g., isoflurane) can acutely lower blood pressure, potentially masking early elevations in BNP due to reduced wall stress, or conversely, certain induction agents may spike catecholamines.

Table 1: Endogenous Reference Ranges (Porcine Plasma)

| Physiological State | BNP-26/32 Level (pg/mL) | Approx.[2][6][10] Molar Conc. (fmol/mL) | Clinical Context |

| Healthy (Conscious) | 3.0 – 15.0 | 1.0 – 5.0 | Extremely low baseline; requires extraction for detection. |

| Healthy (Anesthetized) | 10.0 – 30.0 | 3.3 – 10.0 | Anesthesia may alter hemodynamics/secretion. |

| Mild HF (Pacing Model) | 80.0 – 200.0 | 26.0 – 66.0 | Early ventricular dysfunction (2-3 weeks pacing). |

| Severe HF | > 400.0 | > 130.0 | Decompensated failure; correlates with LVEDP elevation. |

Note: Conversion based on Molecular Weight of ~3,000 Da (1 fmol ≈ 3 pg).

Part 3: Analytical Challenges & Protocols

The Proteolysis Problem

BNP-26 has a short half-life (~20 minutes) in vivo. Upon blood collection, neutral endopeptidases (neprilysin) and plasma kallikreins immediately degrade the peptide ring, rendering it immunologically undetectable or destroying its bioactivity.

Critical Control: You must use a protease inhibitor cocktail immediately upon draw. EDTA alone is insufficient.

Protocol: Sample Collection & Extraction (The "Self-Validating" Workflow)

Direct measurement of plasma using commercial ELISA kits often yields high background noise due to matrix interference (heterophilic antibodies, plasma proteins). Solid Phase Extraction (SPE) is the authoritative method to validate low-level endogenous BNP.

Step-by-Step Methodology

A. Blood Collection (The "Cold Chain")

-

Preparation: Pre-chill polypropylene tubes containing EDTA (1 mg/mL) and Aprotinin (500 KIU/mL).

-

Why Aprotinin? It specifically inhibits serine proteases (kallikrein/plasmin) that cleave the BNP ring.

-

-

Draw: Collect whole blood and immediately invert 5 times.

-

Separation: Centrifuge at 1,600 x g for 15 minutes at 4°C .

-

Storage: Separate plasma immediately. Store at -80°C if not extracting within 2 hours.

B. Solid Phase Extraction (C18 Sep-Pak) This step removes large proteins and concentrates the peptide, lowering the Limit of Detection (LOD).

-

Activation: Wash a C18 Sep-Pak column (e.g., Waters) with 5 mL of 100% Acetonitrile (ACN), followed by 10 mL of 0.1% Trifluoroacetic acid (TFA) in water.

-

Loading: Acidify 1-2 mL of porcine plasma with equal volume 1% TFA. Load onto the column.

-

Washing: Wash with 10 mL of 0.1% TFA (removes salts/proteins).

-

Elution: Elute slowly with 3 mL of 60% ACN in 0.1% TFA.

-

Lyophilization: Evaporate the eluate to dryness (SpeedVac) and reconstitute in assay buffer.

C. Quantification (ELISA/RIA)

-

Use a kit specific to the "Ring Structure" (AA 10-26 of the BNP-26 sequence) to ensure cross-reactivity with both BNP-26 and BNP-32, providing a "Total BNP" read.

Figure 2: Sample Preparation Workflow. The mandatory C18 extraction protocol to eliminate matrix interference and stabilize BNP-26 for quantification.

Part 4: Translational Context & Interpretation

When using porcine models for human drug development (e.g., testing novel heart failure therapeutics), researchers must interpret BNP-26 levels carefully.

-

Homology Gaps: Porcine BNP-26 shares significant homology with human BNP-32 within the ring structure, but the N- and C-terminal tails differ. Do not use Human BNP ELISA kits for pigs unless the manufacturer explicitly validates "Porcine Cross-Reactivity" (usually >80%).

-

The "Grey Zone": In pigs, values between 30–80 pg/mL are ambiguous. They may represent stress, early diastolic dysfunction, or simply anesthesia artifacts.

-

Recommendation: Always include a sham-operated control group undergoing the exact same anesthesia protocol to normalize this baseline shift.

-

-

Spike-and-Recovery Validation: To ensure your assay is valid, spike a known concentration of synthetic Porcine BNP-26 into your baseline plasma. Recovery should be between 80–120%. If <80%, your matrix interference is too high, and C18 extraction is mandatory.

References

-

Sudoh, T., Kangawa, K., Minamino, N., & Matsuo, H. (1988).[5][11] A new natriuretic peptide in porcine brain.[4][5][6][8][11][12] Nature, 332(6159), 78–81.[11] Link

-

Aburaya, M., Minamino, N., Kangawa, K., Tanaka, K., & Matsuo, H. (1989).[6] Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood. Biochemical and Biophysical Research Communications, 165(2), 872–879.[6] Link

-

Minamino, N., Kangawa, K., & Matsuo, H. (1988).[11] Isolation and identification of a high molecular weight brain natriuretic peptide in porcine cardiac atrium. Biochemical and Biophysical Research Communications, 157(1), 402–409.[4] Link

-

Maekawa, K., Sudoh, T., Furusawa, M., Minamino, N., Kangawa, K., Ohkubo, H., Nakanishi, S., & Matsuo, H. (1988).[5] Cloning and sequence analysis of cDNA encoding a precursor for porcine brain natriuretic peptide.[5][12] Biochemical and Biophysical Research Communications, 157(1), 410–416. Link

Sources

- 1. Cardiac Biomarker Assays for Clinical and Preclinical use | Biomedica [bmgrp.com]

- 2. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isolation and sequence determination of human brain natriuretic peptide in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of a high molecular weight brain natriuretic peptide in porcine cardiac atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning and sequence analysis of cDNA encoding a precursor for porcine brain natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BNP MOLECULAR FORMS and PROCESSING BY The CARDIAC SERINE PROTEASE CORIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]

- 10. dianova.com [dianova.com]

- 11. A new natriuretic peptide in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cloning and sequence analysis of cDNA encoding a precursor for human brain natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Porcine BNP-26 in Cardiovascular Homeostasis

Executive Summary & Molecular Identity[1]

BNP-26 (Porcine) is the 26-amino acid biologically active fragment of Brain Natriuretic Peptide originally isolated from porcine brain extracts by Sudoh et al. in 1988. While human circulating BNP is predominantly a 32-amino acid peptide (BNP-32), the porcine ortholog is frequently characterized and utilized in research as the 26-residue sequence.

Understanding BNP-26 is critical for translational cardiovascular models because the porcine heart is the gold standard for hemodynamic approximation of human heart failure (HF). Mismatches in peptide sequence between species can lead to antibody cross-reactivity failures in ELISA development or incorrect dosing in infusion studies due to receptor affinity differences.

Structural Specification

-

Sequence: Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr[2]

-

Disulfide Bridge: Cys4–Cys20 (Essential for the ring structure required for receptor binding).

-

Homology: Distinct from human BNP-32; requires species-specific reagents for accurate quantification.

Mechanistic Signaling Pathway: The NPR-A/cGMP Axis[5]

The physiological efficacy of BNP-26 relies on its binding to the Natriuretic Peptide Receptor-A (NPR-A) , also known as Guanylyl Cyclase-A (GC-A). Unlike catecholamines which utilize G-protein coupled receptors, BNP-26 activates a particulate guanylyl cyclase system.

Mechanism of Action[5][6][7][8][9][10]

-

Ligand Binding: BNP-26 binds to the extracellular domain of NPR-A on vascular smooth muscle cells (VSMC) and renal tubular cells.

-

Catalytic Activation: This induces a conformational change activating the intracellular guanylyl cyclase domain.

-

Second Messenger: GTP is converted to cyclic GMP (cGMP) .

-

Effector Kinase: cGMP activates Protein Kinase G (PKG/cGK-I) .

-

Cellular Response:

Visualization: BNP-26 Signaling Cascade

Caption: Figure 1. The BNP-26/NPR-A signaling cascade leading to vasodilation and natriuresis via cGMP-dependent mechanisms.

Physiological Effects & Hemodynamics[8][11][13][16][17]

In porcine models of heart failure (e.g., rapid pacing-induced HF), BNP-26 acts as a counter-regulatory hormone to the Renin-Angiotensin-Aldosterone System (RAAS).

Quantitative Hemodynamic Profile

The following table summarizes expected hemodynamic shifts during a therapeutic infusion of BNP-26 (approx. 10–20 ng/kg/min) in a porcine model.

| Parameter | Abbr. | Baseline Value (Est.) | Effect of BNP-26 Infusion | Mechanism |

| Mean Arterial Pressure | MAP | 90–100 mmHg | ↓ 10–15% | Arterial vasodilation (cGMP in VSMC). |

| Pulmonary Capillary Wedge Pressure | PCWP | 8–12 mmHg | ↓ 20–30% | Venodilation; reduced preload. |

| Systemic Vascular Resistance | SVR | 1800–2000 dyn·s/cm⁵ | ↓ 15–20% | Reduced afterload via smooth muscle relaxation. |

| Cardiac Index | CI | 3.5–4.0 L/min/m² | ↑ 10–15% | Unloading of the ventricle (Afterload reduction). |

| Renal Blood Flow | RBF | 300–400 mL/min | ↔ or ↑ | Afferent arteriole dilation. |

| Sodium Excretion | UNaV | 50–100 µEq/min | ↑↑ 2-3 fold | Inhibition of Na+ reabsorption in collecting duct. |

Scientific Insight: Unlike pure vasodilators (e.g., nitroprusside), BNP-26 does not typically cause reflex tachycardia due to its sympathoinhibitory effects, making it a unique stabilizer in acute decompensated heart failure models.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed with self-validating checks.

Protocol A: In Vivo Hemodynamic Assessment (Porcine)

Objective: Measure the acute unloading effect of BNP-26 in a stable porcine model.

-

Preparation:

-

Sedate animal (Yorkshire swine, 30–40 kg) with Telazol/Xylazine; maintain anesthesia with Isoflurane (1–2%).

-

Validation Step: Ensure arterial blood gases (ABG) are within physiological range (pH 7.35–7.45) before starting. Acidosis blunts VSMC response to cGMP.

-

-

Instrumentation:

-

Insert Swan-Ganz catheter via jugular vein for PCWP and CVP monitoring.

-

Insert femoral arterial line for MAP.

-

-

Stabilization:

-

Allow 30 minutes post-instrumentation for hemodynamic baseline stabilization.

-

-

Infusion:

-

Administer Porcine BNP-26 (dissolved in saline) at 10 ng/kg/min for 30 minutes.

-

Note: Porcine BNP-26 has a short half-life (~2–4 mins). Continuous infusion is required for steady-state analysis.

-

-

Washout:

-

Stop infusion and monitor for 30 minutes to observe return to baseline (validates that effects were drug-mediated and not drift).

-

Protocol B: Immunoassay (ELISA) Specificity Check

Objective: Quantify endogenous BNP-26 without cross-reacting with precursor proBNP or human analogs.

-

Capture Antibody: Use a monoclonal antibody raised specifically against the C-terminal ring structure of Porcine BNP-26.

-

Sample Prep: Collect blood in chilled tubes containing EDTA and Aprotinin (500 KIU/mL).

-

Causality: Aprotinin inhibits serine proteases that rapidly degrade BNP-26 in vitro. Failure to add this results in false negatives.

-

-

Extraction (Optional but Recommended): Perform Sep-Pak C18 column extraction to remove plasma proteins that interfere with antibody binding.

Visualization: Experimental Workflow

Caption: Figure 2. Workflow for in vivo assessment of BNP-26, highlighting critical stabilization and sample preservation steps.

Translational Relevance & Reference Standards

When translating data from porcine toxicology or efficacy studies to human clinical trials, researchers must account for the sequence homology gap .

-

Porcine BNP-26 vs. Human BNP-32: While the ring structure (essential for NPR-A binding) is highly conserved, the N- and C-terminal tails differ.

-

Implication: Human BNP ELISA kits often have <1% cross-reactivity with porcine BNP. Using a human kit for a pig study will yield "undetectable" levels even in severe heart failure.

-

Recommendation: Always utilize species-specific Porcine BNP-26 standards (Synthetic peptide, >95% purity) to generate standard curves.

References

-

Sudoh, T., Kangawa, K., Minamino, N., & Matsuo, H. (1988). A new natriuretic peptide in porcine brain.[4][10] Nature, 332(6159), 78–81.[4]

-

Minamino, N., et al. (1988). Isolation and identification of a high molecular weight brain natriuretic peptide in porcine cardiac atrium.[11] Biochemical and Biophysical Research Communications, 157(1), 402-409.[11]

-

Pandey, K. N. (2005). Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. Frontiers in Bioscience, 10, 1326-1348.

-

Potter, L. R., et al. (2006). Natriuretic peptides, their receptors, and cyclic guanosine monophosphate-dependent signaling functions. Endocrine Reviews, 27(1), 47-72.

Sources

- 1. Specific [125I]brain natriuretic peptide-26 binding sites in rat and pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. ahajournals.org [ahajournals.org]

- 4. A new natriuretic peptide in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Cardiac Natriuretic Peptides in Heart Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-type natriuretic peptide (CNP): a new member of natriuretic peptide family identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolonged effects of B-type natriuretic peptide infusion on cardiac remodeling after sustained myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BNP as a biomarker in heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Sudoh, T., Kangawa, K., Minamino, N. and Matsuo, H. (1988) A New Natriuretic Peptide in Porcine Brain. Nature, 332, 78-81. - References - Scientific Research Publishing [scirp.org]

- 11. Isolation and identification of a high molecular weight brain natriuretic peptide in porcine cardiac atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Porcine BNP-26 and the Mechanism of Natriuresis

Executive Summary

Porcine BNP-26 represents a pivotal molecule in cardiovascular physiology. Historically significant as the first "Brain Natriuretic Peptide" isolated (Sudoh et al., 1988), it fundamentally altered the understanding of cardiac endocrine function. While its nomenclature suggests a neural origin, pBNP-26 is primarily a cardiac hormone synthesized in the ventricles, functioning as a critical regulator of fluid homeostasis and vascular tone.

For drug development professionals, pBNP-26 is not merely a historical artifact but a functional prototype. It retains the core 17-amino acid ring structure essential for receptor binding, making it a high-fidelity tool for investigating the Natriuretic Peptide Receptor-A (NPR-A) pathway in large animal models (Sus scrofa), which possess hemodynamics highly translational to humans.

Molecular Characterization

Sequence and Structure

Porcine BNP-26 is a 26-amino acid peptide.[1][2] It is generated via proteolytic cleavage from a larger precursor (proBNP).[3] While a 32-amino acid form (pBNP-32) is the major circulating form in pigs, pBNP-26 constitutes the biologically active C-terminal fragment.

-

Sequence: Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr[1]

-

Structural Integrity: The biological activity is strictly dependent on a disulfide bond between Cys4 and Cys20, forming a 17-residue intramolecular ring.

-

Homology: The ring structure exhibits high homology with Atrial Natriuretic Peptide (ANP), but the "tail" extensions confer distinct half-life and receptor affinity properties.

Comparative Pharmacology

The following table contrasts pBNP-26 with its analogs, highlighting its utility as a potent natriuretic agent.

| Parameter | Porcine BNP-26 | Porcine BNP-32 | Human ANP (1-28) |

| Primary Source | Porcine Brain/Heart | Porcine Heart (Ventricle) | Human Atria |

| Amino Acid Count | 26 | 32 | 28 |

| Receptor Selectivity | NPR-A (High Affinity) | NPR-A (High Affinity) | NPR-A (High Affinity) |

| Clearance Receptor | NPR-C (Moderate) | NPR-C (Moderate) | NPR-C (High) |

| Potency (Natriuresis) | High ( | High ( | High ( |

| Half-Life (In Vivo) | Short (~18-20 min) | Moderate | Very Short (~2-5 min) |

Mechanism of Action: The NPR-A/cGMP Axis

The natriuretic effect of pBNP-26 is not a direct action on ion transporters but a cascade event initiated by the Natriuretic Peptide Receptor-A (NPR-A), a particulate guanylyl cyclase.[3]

Signaling Pathway

Upon binding, NPR-A catalyzes the conversion of GTP to cyclic GMP (cGMP).[3] This secondary messenger inhibits sodium reabsorption in the renal medullary collecting duct via two primary mechanisms:

-

Inhibition of ENaC: Reducing apical sodium entry.

-

Inhibition of Na+/K+ ATPase: Reducing basolateral sodium exit.

Pathway Visualization

The following diagram illustrates the signal transduction from pBNP-26 binding to the final natriuretic output.

Figure 1: The NPR-A/cGMP signaling cascade triggered by Porcine BNP-26, leading to inhibition of renal sodium transporters and increased Glomerular Filtration Rate (GFR).

Experimental Protocol: In Vivo Assessment

Objective: To quantify the natriuretic potency of pBNP-26 in a porcine model (Sus scrofa). Rationale: Pigs are the gold standard for this assay due to their renal multipapillary structure and hemodynamic similarity to humans, unlike unipapillary rodent kidneys.

Pre-Clinical Setup

-

Subject: Yorkshire pigs (25–30 kg).

-

Anesthesia: Induction with Telazol (4 mg/kg IM); Maintenance with Isoflurane (1-2%).

-

Surgical Prep:

-

Arterial Line: Femoral artery (for Mean Arterial Pressure - MAP).

-

Venous Line: Femoral vein (for peptide infusion).

-

Urine Collection: Suprapubic bladder catheterization (critical for precise timed volume collection).

-

The "Self-Validating" Workflow

This protocol includes internal controls (Lithium Clearance) to distinguish between glomerular and tubular effects.

-

Equilibration (T = -60 to 0 min):

-

Infuse 0.9% Saline + Lithium Carbonate (marker for proximal tubule reabsorption).

-

Wait 60 minutes for steady-state urine flow.

-

-

Baseline Phase (T = 0 to 30 min):

-

Collect urine every 10 minutes.

-

Draw arterial blood at T=15 for baseline plasma cGMP and Sodium.

-

-

Experimental Phase (T = 30 to 90 min):

-

Infusion: Administer pBNP-26 at 1.0 - 5.0 pmol/kg/min (IV).

-

Note on Dosage: pBNP-26 is potent.[4] Doses >10 pmol/kg/min may cause systemic hypotension, confounding renal data.

-

-

Washout Phase (T = 90 to 120 min):

-

Stop peptide. Monitor return to baseline.

-

Protocol Visualization

Figure 2: Step-by-step experimental workflow for assessing pBNP-26 mediated natriuresis.

Translational Implications

Why utilize Porcine BNP-26 in modern research?

-

Structural Rigidity: The 26-amino acid form is less susceptible to non-specific degradation than the full-length pro-hormone, making it ideal for receptor binding assays.

-

Neprilysin (NEP) Sensitivity: pBNP-26 is a substrate for Neprilysin. It serves as an excellent model substrate when testing novel NEP inhibitors (e.g., Sacubitril/Valsartan research).

-

Hemodynamic Fidelity: Data derived from pBNP-26 infusion in pigs predicts human renal responses with >85% accuracy, compared to <60% for rodent models.

References

-

Sudoh T, Kangawa K, Minamino N, Matsuo H. (1988).[2] A new natriuretic peptide in porcine brain.[2][4][5][6] Nature.[2]

-

Sudoh T, Minamino N, Kangawa K, Matsuo H. (1988).[2] Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain.[1] Biochem Biophys Res Commun.[5][6]

-

Aburaya M, Minamino N, Kangawa K, Tanaka K, Matsuo H. (1989).[6] Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood.[6][7] Biochem Biophys Res Commun.[5][6]

-

Maack T. (2006). The broad homeostatic role of natriuretic peptides. Arq Bras Endocrinol Metabol. (General mechanism reference).

-

Potter LR, Yoder AR, Flora DR, Antos LK, Dickey DM. (2009). Natriuretic peptides: their structures, receptors, physiologic functions and therapeutic applications.[8] Handb Exp Pharmacol.

Sources

- 1. Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new natriuretic peptide in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 4. Specific [125I]brain natriuretic peptide-26 binding sites in rat and pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-type natriuretic peptide (CNP): a new member of natriuretic peptide family identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation and distribution of brain natriuretic peptide in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling and Tissue Kinetics of Porcine BNP-26: A Technical Guide

The following technical guide details the tissue distribution, pharmacological profiling, and analytical quantification of Porcine Brain Natriuretic Peptide-26 (pBNP-26).

Executive Summary

Porcine Brain Natriuretic Peptide (pBNP) is a distinct cardiac hormone involved in fluid homeostasis and blood pressure regulation. While the 32-amino acid form (pBNP-32) is the primary circulating hormone in humans, porcine models exhibit a unique processing profile where pBNP-26 (a 26-residue C-terminal fragment) functions as a mature, biologically active isoform alongside pBNP-32.

This guide provides a rigorous framework for isolating, quantifying, and mapping the distribution of pBNP-26 in porcine tissues. It addresses the "Atrial Storage vs. Ventricular Secretion" paradox and delineates the specific receptor-binding sites in the renal cortex and medulla, essential for translational drug development in heart failure models.

Molecular Characterization of pBNP-26

Unlike human BNP, which circulates predominantly as a 32-residue peptide, porcine BNP is processed into multiple low-molecular-weight forms. pBNP-26 is generated through proteolytic cleavage of the precursor proBNP.

-

Sequence: Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr[1][2]

-

Structure: Cyclic structure maintained by a disulfide bridge between Cys4 and Cys20.

-

Homology: High sequence similarity to the intramolecular ring structure of Atrial Natriuretic Peptide (ANP), facilitating binding to the Natriuretic Peptide Receptor-A (NPR-A).

Tissue Distribution Profile

The distribution of pBNP-26 is non-uniform, exhibiting distinct compartmentalization between storage granules and active secretion sites.

Cardiac Distribution (The Source)

The porcine heart is the primary site of synthesis, yet the concentration gradient is steep.

| Tissue Compartment | Concentration Relative to Ventricle | Physiological Role |

| Right Atrium | ~100x Higher | Storage: High density of secretory granules containing processed pBNP-26/32. |

| Left Atrium | ~80-100x Higher | Storage: Similar storage capacity to the right atrium. |

| Ventricles | Baseline (1x) | Secretion: Despite low storage, ventricles are the primary source of constitutive and stretch-induced release into plasma. |

Renal Distribution (The Target)

The kidney acts as both a target organ and a clearance site. Autoradiographic studies using [¹²⁵I]-pBNP-26 reveal specific binding sites:

-

Glomeruli: High-affinity binding to NPR-A receptors to induce hyperfiltration.

-

Inner Medulla: Binding sites associated with the regulation of sodium excretion and water reabsorption.

Clearance Organs

-

Choroid Plexus: Contains high levels of Endopeptidase-24.11 (Neprilysin), which rapidly hydrolyzes pBNP-26.

-

Liver/Kidney: Major sites of metabolic clearance via NPR-C receptor-mediated internalization and enzymatic degradation.

Analytical Methodologies

To ensure scientific integrity, the extraction protocol must prevent ex vivo proteolysis. pBNP-26 is highly susceptible to degradation by plasma proteases once tissue integrity is compromised.

Protocol: Acid-Extraction of pBNP-26 from Tissue

Objective: Isolate pBNP-26 while inhibiting endogenous proteases (e.g., Neprilysin).

Reagents:

-

Extraction Buffer: 1M Acetic Acid (degassed) containing 10 mM EDTA and 10 µM Aprotinin.

-

Sep-Pak C18 Cartridges (Waters).

Workflow:

-

Harvest: Rapidly excise tissue (Atrium/Ventricle/Kidney) and flash-freeze in liquid nitrogen.

-

Weigh & Boil: Weigh frozen tissue (0.5–1.0 g). Immediately immerse in 10 volumes of boiling Extraction Buffer for 10 minutes. Note: Boiling inactivates proteolytic enzymes immediately.

-

Homogenization: Homogenize the boiled tissue (Polytron, 15,000 rpm, 60s) on ice.

-

Clarification: Centrifuge homogenate at 15,000 x g for 30 minutes at 4°C. Collect supernatant.

-

Purification (Solid Phase Extraction):

-

Pre-wet Sep-Pak C18 cartridge with methanol (5 mL) followed by distilled water (10 mL).

-

Load supernatant onto the cartridge.

-

Wash with 10 mL 0.1% Trifluoroacetic acid (TFA) in water.

-

Elute pBNP-26 with 3 mL of 60% Acetonitrile / 0.1% TFA.

-

-

Lyophilization: Evaporate eluate to dryness (SpeedVac) and store at -80°C until assay.

Detection: Specificity Considerations

When using ELISA or RIA, cross-reactivity must be validated.

-

Target: Porcine BNP-26.

-

Potential Cross-reactants: pBNP-32 (High), ANP (Low/None).

-

Validation: Verify the kit uses an antibody raised against the C-terminus of pBNP, which is conserved between BNP-26 and BNP-32, or use HPLC fractionation prior to immunoassay to distinguish the two forms.

Visualizations

Experimental Workflow: Tissue Extraction

This diagram outlines the critical steps to ensure peptide stability during extraction.

Caption: Step-by-step acid extraction protocol to isolate pBNP-26 while preventing enzymatic degradation.

Pharmacodynamics: Signaling & Clearance

The following diagram illustrates the dual fate of pBNP-26: receptor activation vs. enzymatic clearance.

Caption: pBNP-26 mechanism of action via NPR-A and clearance pathways via Neprilysin and NPR-C.

Implications for Drug Development

Understanding the specific distribution of pBNP-26 is critical for validating porcine heart failure models.

-

Biomarker Fidelity: Since pBNP-26 is a mature form in pigs (unlike the pro-hormone dominance in some other models), assays must specifically detect this fragment to accurately gauge hemodynamic stress.

-

Neprilysin Inhibition: Drugs targeting Neprilysin (e.g., Sacubitril) will directly elevate pBNP-26 levels. The porcine model is therefore highly translational for testing ARNI (Angiotensin Receptor-Neprilysin Inhibitor) therapies, as the degradation machinery for pBNP-26 mirrors the human pathway for ANP/BNP.

References

-

Degradation and distribution of brain natriuretic peptide in porcine tissues. Source: National Institutes of Health (PubMed) URL:[Link]

-

Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood. Source: Biochemical and Biophysical Research Communications (via PubMed) URL:[Link]

-

Specific [125I]brain natriuretic peptide-26 binding sites in rat and pig kidneys. Source: European Journal of Pharmacology (via PubMed) URL:[Link][3]

-

The hydrolysis of brain and atrial natriuretic peptides by porcine choroid plexus is attributable to endopeptidase-24.11. Source:[4][5] Biochemical Journal (via PubMed) URL:[Link]

-

Hydrolysis of human and pig brain natriuretic peptides... by endopeptidase-24.11. Source: Biochemical Journal (via PubMed) URL:[Link]

Sources

- 1. bma.ch [bma.ch]

- 2. usbio.net [usbio.net]

- 3. Specific [125I]brain natriuretic peptide-26 binding sites in rat and pig kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hydrolysis of brain and atrial natriuretic peptides by porcine choroid plexus is attributable to endopeptidase-24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolysis of human and pig brain natriuretic peptides, urodilatin, C-type natriuretic peptide and some C-receptor ligands by endopeptidase-24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Bnp-26 (Porcine): Technical Guide for In Vitro Signaling and Hypertrophy Assays

[1]

Abstract & Core Directive

This technical guide outlines the physicochemical properties, handling requirements, and experimental protocols for Bnp-26 (porcine) .[1] Unlike the 32-amino acid human BNP, porcine Bnp-26 is a specific 26-residue peptide identified in the porcine brain and heart.[1] It functions as a potent agonist for the Natriuretic Peptide Receptor-A (NPR-A) , driving intracellular cGMP accumulation.[1][2]

Target Applications:

Physicochemical Identity & Handling

Trustworthiness starts with material integrity.[1] Bnp-26 is susceptible to surface adsorption and oxidative disulfide scrambling.[1]

Molecular Specifications

| Property | Specification |

| Sequence | Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr |

| Length | 26 Amino Acids |

| Disulfide Bridge | Cys4 — Cys20 (Critical for biological activity) |

| Molecular Weight | ~2869.3 Da |

| Isoelectric Point | ~10.5 (Highly Basic) |

| Solubility | Soluble in water; slightly acidic buffers enhance stability.[1][3] |

Reconstitution & Storage Protocol

Critical Causality: The basic nature of Bnp-26 (high pI) and its hydrophobic regions promote rapid adsorption to standard polypropylene.[1] The disulfide bridge is labile to freeze-thaw cycles.[1]

Step-by-Step Reconstitution:

-

Vessel Selection: Use Siliconized (Low-Retention) Microcentrifuge Tubes exclusively.[1]

-

Solvent: Reconstitute lyophilized peptide in sterile, endotoxin-free water or 0.1% Acetic Acid to a concentration of 1 mg/mL (Stock) .

-

Note: Avoid direct reconstitution in PBS; high salt can promote precipitation at high concentrations before full solvation.[1]

-

-

Carrier Protein: Immediately add 0.1% BSA (Bovine Serum Albumin) to the stock solution to block non-specific adsorption sites on the plasticware.

-

Aliquot & Freeze:

-

Aliquot into single-use volumes (e.g., 10–50 µL).

-

Flash freeze in liquid nitrogen.

-

Store at -80°C (Stable for 6–12 months).

-

NEVER refreeze an aliquot.[1]

-

Mechanism of Action

Expertise Insight: Bnp-26 does not passively diffuse; it is a ligand for the membrane-bound guanylyl cyclase receptor (NPR-A).[1] The "ring" structure formed by the Cys4-Cys20 bridge is the pharmacophore required for receptor binding. Linearized peptide is biologically inert.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction from Bnp-26 binding to phenotypic outcome (Hypertrophy Inhibition).

Caption: Bnp-26 binds NPR-A, elevating cGMP and activating PKG, which inhibits calcium influx and hypertrophic gene expression.[1]

Experimental Protocols

Protocol A: In Vitro cGMP Stimulation Assay

Purpose: Functional validation of peptide activity.[1] This is the primary "self-validating" step before commencing complex phenotypic assays.[1]

Cell Model: Porcine Aortic Endothelial Cells (PAECs) or HEK-293T overexpressing NPR-A.[1]

-

Seeding: Plate cells in a 24-well plate (1 x 10^5 cells/well) in low-serum media (0.5% FBS) for 12 hours to reduce basal cGMP.

-

Phosphodiesterase Inhibition: Pre-treat cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.[1]

-

Reasoning: IBMX prevents the degradation of generated cGMP, allowing accumulation for measurement.

-

-

Stimulation: Add Bnp-26 at graded concentrations:

-

Dose Range: 0 nM (Vehicle), 1 nM, 10 nM, 100 nM, 1 µM.[1]

-

Duration: Incubate for 15–30 minutes at 37°C.

-

-

Lysis: Aspirate media rapidly and add 0.1 M HCl (or specific lysis buffer from cGMP ELISA kit). Incubate 10 mins at RT.

-

Quantification: Centrifuge lysate (10,000 x g, 5 min) and assay supernatant using a competitive cGMP ELISA.

-

Validation Criteria: A dose-dependent increase in cGMP with an EC50 typically in the 10–100 nM range.[1]

-

Protocol B: Cardiomyocyte Anti-Hypertrophy Assay

Purpose: To assess the therapeutic potential of Bnp-26 in preventing pathological cell growth.[1]

Cell Model: Neonatal Porcine Cardiomyocytes or H9c2 cells (Rat myoblasts, verify cross-reactivity).

Experimental Workflow Diagram:

Caption: Workflow for assessing anti-hypertrophic effects. Bnp-26 is applied prophylactically before hypertrophic induction.[1]

Detailed Procedure:

-

Starvation: Culture cardiomyocytes in serum-free media (e.g., DMEM/F12 + ITS) for 24 hours to synchronize the cell cycle.

-

Pre-treatment: Add Bnp-26 (100 nM – 1 µM) . Incubate for 30 minutes.

-

Note: High concentrations are often required in vitro due to rapid proteolysis by neutral endopeptidases (NEP) expressed on cell surfaces.[1]

-

-

Induction: Add Angiotensin II (100 nM) or Phenylephrine (10 µM) directly to the media containing Bnp-26.[1]

-

Incubation: Culture for 48 hours.

-

Readout 1 (Morphology): Fix cells with 4% Paraformaldehyde. Stain with Phalloidin-TRITC (F-actin) and DAPI (Nuclei).[1]

-

Metric: Measure Surface Area (µm²) of at least 50 random cells per condition using ImageJ.[1]

-

-

Readout 2 (Gene Expression): Extract RNA and perform RT-qPCR for hypertrophic markers (NPPA, MYH7).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No cGMP Response | Disulfide reduction / Linearization | Ensure stock was not exposed to reducing agents (DTT/Beta-ME). Use non-reducing loading buffer if checking purity by PAGE. |

| High Background | Endogenous BNP production | Ensure cells are serum-starved.[1] Endothelial cells may secrete NPs; wash thoroughly before assay. |

| Variable Potency | Plastic Adsorption | Confirm use of Siliconized tubes and BSA carrier in stock solution.[1] Peptide sticks to standard Eppendorf tubes. |

| Rapid Degradation | Neprilysin (NEP) Activity | Add Thiorphan (10 µM) , a NEP inhibitor, to the culture media to extend the half-life of Bnp-26 during long incubations (48h).[1] |

References

-

Sudoh, T., et al. (1988).[1] "A new natriuretic peptide in porcine brain."[4] Nature.[1] Link

-

Potter, L. R., et al. (2009).[1] "Natriuretic Peptide Signaling via Guanylyl Cyclase (GC)-A: An Endogenous Protective Mechanism of the Heart."[1][2] Journal of Biomedical Science. Link

-

Volpe, M., et al. (2020).[1] "ANP and BNP Exert Anti-Inflammatory Action via NPR-1/cGMP Axis by Interfering with Canonical, Non-Canonical, and Alternative Routes of Inflammasome Activation."[1][5] International Journal of Molecular Sciences. Link[1]

-

Molecular Depot. "BNP-26 (Porcine) Product Data Sheet." Link

-

Bachem. "Handling and Storage Guidelines for Peptides." Link

Sources

- 1. DE60310646T2 - Methods and compositions for stabilizing the brain natriuretic peptide (BNP) in blood samples - Google Patents [patents.google.com]

- 2. Natriuretic Peptide Signaling via Guanylyl Cyclase (GC)-A: An Endogenous Protective Mechanism of the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moleculardepot.com [moleculardepot.com]

- 4. A new natriuretic peptide in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Immunohistochemical Detection of BNP-26 in Porcin Tissue

Introduction: Unveiling Cardiac Stress in a Key Preclinical Model

Brain Natriuretic Peptide (BNP), a cornerstone biomarker for diagnosing and monitoring heart failure, was first identified in porcine brain tissue.[1] The biologically active form, BNP-26 in pigs, is a peptide hormone primarily synthesized and released by cardiac myocytes in response to ventricular stretch and pressure overload.[1][2] Its functions are central to cardiovascular homeostasis, including promoting natriuresis, diuresis, and vasodilation, while also inhibiting the renin-angiotensin-aldosterone system.[3]

Given the anatomical and physiological similarities between the porcine and human cardiovascular systems, the pig is an invaluable large animal model for cardiovascular research.[4] Accurate localization and semi-quantification of BNP-26 within porcine cardiac tissue via immunohistochemistry (IHC) are therefore critical for mechanistic studies of heart disease and the development of novel therapeutics.

This guide provides a comprehensive, in-depth protocol for the successful immunohistochemical staining of BNP-26 in formalin-fixed, paraffin-embedded (FFPE) porcine tissue. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the scientific rationale behind each, ensuring a robust and reproducible methodology.

The Science of BNP-26 Detection: Key Considerations

Distinguishing BNP-26 from its Precursor, proBNP

BNP is synthesized as a 108-amino acid precursor, proBNP.[5] Upon cardiac myocyte stimulation, proBNP is cleaved into the biologically active C-terminal BNP and the inactive N-terminal fragment, NT-proBNP.[6][7][8] Commercially available antibodies may exhibit varying degrees of cross-reactivity with proBNP.[9][10][11] For precise localization of the active hormone, it is crucial to select a primary antibody with demonstrated specificity for BNP-26 and minimal cross-reactivity with proBNP. This protocol is designed around the use of such an antibody.

Antibody Selection and Validation: The Cornerstone of Reliable IHC

The success of any IHC experiment hinges on the quality and specificity of the primary antibody. For this protocol, we recommend a polyclonal antibody raised against porcine BNP, such as MBS2004972 from MyBioSource , which is listed for use in IHC on porcine samples.[12]

Crucial Validation Step: Before embarking on a large-scale study, it is imperative to validate the chosen antibody in your laboratory. This involves:

-

Western Blot Analysis: Confirm that the antibody detects a band at the correct molecular weight for BNP-26 in porcine heart tissue lysates.

-

Positive and Negative Tissue Controls: Stain a panel of tissues to confirm specific staining in tissues known to express BNP and absence of staining in tissues that do not.

The similarity between human and porcine protein sequences means that some anti-human antibodies may cross-react with porcine targets.[13] However, relying on this cross-reactivity without proper validation is not recommended.

Experimental Workflow for BNP-26 Immunohistochemistry

The following diagram outlines the key stages of the IHC protocol for detecting BNP-26 in porcine tissue.

Caption: A flowchart of the immunohistochemistry protocol for BNP-26 in porcine tissue.

Detailed Step-by-Step Protocol

Part 1: Tissue Preparation

-

Tissue Collection: Immediately after euthanasia, harvest the porcine heart. For optimal preservation, perfusion fixation is recommended over immersion fixation.[14]

-

Fixation: Perfuse the heart with 10% Neutral Buffered Formalin (NBF) for 24-48 hours at room temperature. The volume of fixative should be at least 20 times the volume of the tissue.[15] Rationale: Formalin cross-links proteins, preserving tissue morphology. However, over-fixation can mask epitopes, making antigen retrieval more challenging.

-

Tissue Processing and Embedding:

-

Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto positively charged glass slides. Dry the slides overnight at 37°C.

Part 2: Staining Procedure

| Reagent/Step | Incubation Time | Temperature | Key Considerations |

| Deparaffinization | 2 x 5 min | Room Temp | Use fresh xylene for complete paraffin removal. |

| Rehydration | 2 x 3 min each | Room Temp | Graded ethanol (100%, 95%, 70%) followed by distilled water. |

| Antigen Retrieval | 20 min | 95-100°C | Heat-Induced Epitope Retrieval (HIER) is recommended. Use a citrate buffer (pH 6.0). Allow slides to cool for 20-30 min in the buffer. |

| Peroxidase Block | 10 min | Room Temp | 3% Hydrogen Peroxide in methanol to quench endogenous peroxidase activity. |

| Blocking | 60 min | Room Temp | Use 5% Normal Goat Serum in PBS. Rationale: Blocks non-specific binding sites to reduce background. |

| Primary Antibody | Overnight | 4°C | Dilute anti-porcine BNP antibody (e.g., MBS2004972) in blocking buffer. See table below for starting dilution. |

| Detection System | 30-60 min | Room Temp | A polymer-based HRP-conjugated secondary antibody system is recommended for high sensitivity.[16] |

| Chromogen | 5-10 min | Room Temp | Use 3,3'-Diaminobenzidine (DAB). Monitor development under a microscope. |

| Counterstain | 1-2 min | Room Temp | Hematoxylin. Rationale: Stains cell nuclei blue, providing morphological context. |

| Dehydration | 2 x 3 min each | Room Temp | Graded ethanol (70%, 95%, 100%) followed by xylene. |

| Mounting | N/A | Room Temp | Use a permanent mounting medium and coverslip. |

Recommended Reagent Concentrations and Incubation Times

| Parameter | Recommended Starting Point | Range for Optimization |

| Primary Antibody Dilution | 1:500 | 1:200 - 1:1000 |

| Antigen Retrieval (HIER) | 20 min at 95°C in Citrate Buffer (pH 6.0) | 10-40 min; Tris-EDTA (pH 9.0) |

| Blocking Solution | 5% Normal Goat Serum | 5-10% Normal Serum (from the species of the secondary antibody) |

| Primary Antibody Incubation | Overnight at 4°C | 1-2 hours at Room Temperature |

| DAB Incubation | 5 minutes | 2-10 minutes (monitor visually) |

Self-Validating System: Essential Controls

To ensure the trustworthiness of your results, a comprehensive set of controls must be included with every experiment.[3][17]

Caption: Essential controls for validating BNP-26 IHC staining.

-

Positive Tissue Control: Porcine atrial tissue is known to have high concentrations of BNP and serves as an excellent positive control.[2] A positive result confirms that the protocol and reagents are working correctly.

-

Negative Tissue Control: Porcine ventricular tissue expresses significantly lower levels of BNP than the atria, making it a suitable relative negative control.[2] Alternatively, a tissue known to not express BNP, such as the spleen, can be used.[18]

-

No Primary Antibody Control: This involves running a slide through the entire protocol but omitting the primary antibody.[17] Staining in this control indicates non-specific binding of the secondary antibody or detection system.

-

Isotype Control (for monoclonal antibodies): A non-immune antibody of the same isotype and at the same concentration as the primary antibody is used.[19] This helps to determine if the observed staining is due to non-specific Fc receptor binding or other non-antigen-specific interactions.

Data Interpretation and Analysis

BNP-26 is expected to show a granular cytoplasmic staining pattern in cardiac myocytes. The intensity of the staining will likely be higher in the atria compared to the ventricles in healthy animals.

Semi-Quantitative Analysis: A common method for analyzing IHC results is the H-score, which combines both the intensity of the stain and the percentage of positively stained cells.[14]

-

Staining Intensity Score:

-

0 = No staining

-

1+ = Weak staining

-

2+ = Moderate staining

-

3+ = Strong staining

-

-

Percentage of Positive Cells: Determine the percentage of cells at each intensity level.

-

H-Score Calculation: H-Score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)]

The H-score provides a continuous value from 0 to 300, which can be used for statistical comparisons between different experimental groups. Software such as ImageJ (Fiji) can aid in the deconvolution of colors and quantification, reducing observer bias.[20]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No Staining | - Inactive primary antibody- Incorrect antibody dilution- Insufficient antigen retrieval- Problem with detection system | - Use a new antibody aliquot- Optimize antibody concentration- Increase antigen retrieval time/temp or try a different buffer- Check secondary antibody and chromogen with a known positive control |

| High Background | - Non-specific antibody binding- Endogenous peroxidase activity- Insufficient blocking- Over-development of chromogen | - Increase blocking time/concentration- Ensure peroxidase block step was performed- Titrate primary antibody- Reduce DAB incubation time |

| Weak Staining | - Low antibody concentration- Under-fixation of tissue- Insufficient antigen retrieval- Short incubation times | - Increase primary antibody concentration or incubation time- Review and optimize fixation protocol- Optimize antigen retrieval conditions- Use a more sensitive detection system |

References

- Nakagawa, Y., et al. (1991). Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood.

- Forni, M., et al. (2016). Epitope Recognition in the Human–Pig Comparison Model on Fixed and Embedded Material. Journal of Histochemistry & Cytochemistry.

- TheICUChannel. (2023). #icushort 173: Difference between BNP & NT pro-BNP #esbicm #shorts. YouTube.

- Testing.com. (2022). Brain Natriuretic Peptide Test (BNP and NT-proBNP).

- Toshimori, T., et al. (1987). Immunohistochemistry and immunocytochemistry of atrial natriuretic polypeptide in porcine heart. Histochemistry.

- Saenger, A. K., et al. (2017). Specificity of B-Type Natriuretic Peptide Assays: Cross-Reactivity with Different BNP, NT-proBNP, and proBNP Peptides. Clinical Chemistry.

- Nielsen, L. B., et al. (2004). Chamber-Dependent Expression of Brain Natriuretic Peptide and Its mRNA in Normal and Diabetic Pig Heart. Hypertension.

- StatPearls. (2025). Natriuretic Peptide B Type Test. NCBI Bookshelf.

- Goldstein, N. S., et al. (2019). Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel. Applied Immunohistochemistry & Molecular Morphology.

- Pérez, J., et al. (1999). Immunohistological study of the immune system cells in paraffin-embedded tissues of conventional pigs.

- Liang, F., et al. (2010). Pro–B-Type Natriuretic Peptide-1-108 Processing and Degradation in Human Heart Failure.

- Crowe, A. R., & Yue, W. (2019). Semi-quantitative Determination of Protein Expression UsingImmunohistochemistry Staining and Analysis. Journal of Visualized Experiments.

- Mehra, M. R., et al. (2004). Head to head comparison of N-terminal pro-B-type natriuretic peptide and B-type natriuretic peptide in patients with/without left ventricular systolic dysfunction.

- Ide, K., et al. (2004). An investigation of the specificity of induced anti-pig antibodies in baboons.

- ResearchGate. (2019).

- Jant Pharmacal Corpor

- Bitesize Bio. (2025).

-

Bio-Rad Antibodies. (n.d.). Crucial Controls & Tips For IHC Experiments. Retrieved from [Link]

- Intracoronary Delivery of Porcine Cardiac Progenitor Cells Overexpressing IGF-1 and HGF in a Pig Model of Sub-Acute Myocardial Infarction. (2021). MDPI.

- Azorg. (n.d.).

- Comparison of Semi-Quantitative Scoring and Artificial Intelligence Aided Digital Image Analysis of Chromogenic Immunohistochemistry. (2021). MDPI.

- iLab Solutions. (n.d.).

- Bright-Field Multiplex Immunohistochemistry in Swine PCV2 and PRRSV Lymphadenop

- Biorbyt. (n.d.). BNP antibody.

- Burry, R. W. (2011). Controls for Immunohistochemistry: The Histochemical Society's Standards of Practice for Validation of Immunohistochemical Assays. The Journal of Histochemistry and Cytochemistry.

- Nordic Biosite. (2020). Immunohistochemistry Image Analysis – an Image Paints a Thousand Words.

- Apple, F. S., et al. (2008). Cross-reactivity of BNP, NT-proBNP, and proBNP in commercial BNP and NT-proBNP assays: preliminary observations from the IFCC Committee for Standardization of Markers of Cardiac Damage. Clinical Chemistry.

- Preclinical Large Animal Porcine Models for Cardiac Regeneration and Its Clinical Translation: Role of hiPSC-Derived Cardiomyocytes. (2023). NIH.

- Wax-it Histology Services Inc. (2024).

- Cell Signaling Technology. (2019). Tissue Controls & More for Immunohistochemistry | CST Tech Tips. YouTube.

- HyTest Ltd. (n.d.). Human proBNP, BNP and NT-proBNP.

- ResearchGate. (2023).

- Meng, Q., et al. (2021). BNP facilitates NMB-encoded histaminergic itch via NPRC-NMBR crosstalk. eLife.

- Antibody formation towards porcine tissue in patients implanted with crosslinked heart valves is directed to antigenic tissue proteins and αGal epitopes and is reduced in healthy vegetarian subjects. (2017).

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controls for Immunohistochemistry: The Histochemical Society’s Standards of Practice for Validation of Immunohistochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Large Animal Porcine Models for Cardiac Regeneration and Its Clinical Translation: Role of hiPSC-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. jantdx.com [jantdx.com]

- 9. Specificity of B-Type Natriuretic Peptide Assays: Cross-Reactivity with Different BNP, NT-proBNP, and proBNP Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. shop.hytest.fi [shop.hytest.fi]

- 12. mybiosource.com [mybiosource.com]

- 13. Epitope Recognition in the Human–Pig Comparison Model on Fixed and Embedded Material - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Immunohistochemistry of atrial and brain natriuretic peptides in control cats and cats with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An investigation of the specificity of induced anti-pig antibodies in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Semi-quantitative Determination of Protein Expression UsingImmunohistochemistry Staining and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Detection & Quantification of Porcine BNP-26

Executive Summary & Biological Context

Porcine BNP-26 (Brain Natriuretic Peptide-26) is a biologically active, 26-amino acid peptide hormone secreted by the ventricular myocardium in response to hemodynamic stress and volume overload.[1] While BNP-32 is the primary circulating form in mammals, BNP-26 represents a specific N-terminal truncation often found in porcine models of heart failure.

Accurate detection of BNP-26 is critical for translational cardiology because it shares significant homology with human BNP, making the pig an ideal model for testing heart failure therapeutics. However, its low molecular weight (~2.9 kDa) and rapid half-life present unique bioanalytical challenges.

The Target: BNP-26 vs. BNP-32

To design a valid assay, one must understand the structural distinction. BNP-26 lacks the N-terminal hexapeptide present in BNP-32.

| Peptide | Amino Acid Sequence (N | Length | MW (approx) |

| Porcine BNP-32 | SPKTMR - DSGCFGRRLDRIGSLSGLGCNVLRRY | 32 aa | ~3.5 kDa |

| Porcine BNP-26 | (Absent) - DSGCFGRRLDRIGSLSGLGCNVLRRY | 26 aa | ~2.9 kDa |

Critical Implication for Antibody Selection:

-

Antibodies against the N-terminus (SPKTMR): Will detect BNP-32 but miss BNP-26.

-

Antibodies against the Ring/C-terminus: Will detect both BNP-26 and BNP-32 (Total Active BNP).

Physiological Processing Pathway

The following diagram illustrates the generation of BNP-26 from its precursor, highlighting the specific cleavage events relevant to assay design.

Figure 1: Biogenesis of Porcine BNP. BNP-26 is generated either via alternative processing or N-terminal degradation of BNP-32.

Pre-Analytical Considerations (The "Trustworthiness" Pillar)

Stop! The most common cause of failure in BNP assays is not the antibody, but sample degradation. BNP has a half-life of roughly 20 minutes in vivo and degrades rapidly ex vivo due to neutral endopeptidases (neprilysin) and insulin-degrading enzyme (IDE).

Protocol A: Plasma Sample Collection[2]

-

Anticoagulant: Use EDTA (Lavender top). Heparin can interfere with certain PCR downstream applications and may bind cationic peptides, though it is acceptable for some ELISAs.

-

Protease Inhibition (Mandatory):

-

Add Aprotinin (500 KIU/mL final) immediately upon draw.

-

Better: Use BD P100 tubes (contain a proprietary cocktail of protease inhibitors).

-

-

Processing: Centrifuge at 2,000 x g for 15 min at 4°C within 30 minutes of collection.

-

Storage: Store at -80°C. Do not store at -20°C for >1 week; BNP recovery drops to <50% due to ongoing proteolysis even at freezing temps.

Application 1: High-Sensitivity Sandwich ELISA

This protocol is designed to detect Total Active Porcine BNP (26 + 32) . This is the preferred approach for heart failure models as both forms are physiologically active.

Antibody Strategy (Matched Pairs)

-

Capture Antibody (mAb A): Monoclonal IgG targeting the intramolecular disulfide ring (residues 10-26 of BNP-26). This structure is rigid and highly conserved.

-

Detection Antibody (mAb B): Monoclonal IgG targeting the C-terminus (residues 22-26, VLRRY). Conjugated to Biotin or HRP.

Workflow Diagram

Figure 2: Sandwich ELISA configuration. Note the use of HBR in Step 3 to neutralize heterophilic interferences common in porcine serum.

Detailed Protocol

Materials:

-

96-well High-binding microplate (e.g., Nunc Maxisorp).

-

HBR (Heterophilic Blocking Reagent): Essential for porcine samples to prevent false positives from anti-mouse antibodies.

Steps:

-

Coating: Dilute Capture mAb to 2-4 µg/mL in PBS (pH 7.4). Add 100 µL/well. Incubate overnight at 4°C.

-

Blocking: Aspirate and wash 3x. Add 300 µL Blocking Buffer (1% BSA + 5% Sucrose in PBS). The sucrose stabilizes the coated antibody for long-term storage. Incubate 2h at RT.

-

Standard Curve: Prepare recombinant Porcine BNP-26 standards (Range: 10 pg/mL – 2000 pg/mL).

-

Sample Incubation:

-

Dilute porcine plasma 1:2 in Assay Buffer (PBS + 0.1% BSA + 0.05% Tween-20 + HBR ).

-

Add 100 µL to wells. Incubate 2h at RT with shaking (500 rpm). Shaking is crucial for kinetics.

-

-

Detection: Wash 4x. Add Biotinylated Detection mAb (0.5 µg/mL). Incubate 1h at RT.

-

Signal Generation: Wash 4x. Add Streptavidin-HRP (1:5000). Incubate 30 min. Wash 5x. Add TMB Substrate. Stop with 1M H2SO4 after 15 min.

-

Analysis: Measure OD at 450nm (correction 620nm).

Application 2: Tricine-SDS-PAGE & Western Blot

Scientific Reality Check: Standard Glycine-SDS-PAGE (Laemmli) fails for BNP-26. The peptide (~2.9 kDa) diffuses out of the gel or moves with the dye front. You must use the Schägger-von Jagow Tricine method.

Gel Composition (16.5% T, 3% C)

-

Separating Gel: 16.5% Acrylamide, 6M Urea (optional, sharpens bands).

-

Spacer Gel: 10% Acrylamide (crucial for stacking small peptides).

-

Stacking Gel: 4% Acrylamide.

Electrophoresis Protocol

-

Sample Prep: Mix plasma/tissue lysate 1:1 with Tricine Sample Buffer (containing 2% SDS, DTT). Do not boil if using urea gels (carbocyamylation risk); heat to 40°C for 30 min instead.

-

Running Buffer:

-

Cathode (Inner): 0.1M Tris, 0.1M Tricine, 0.1% SDS.

-

Anode (Outer): 0.2M Tris, pH 8.9.

-

-

Run Conditions: Run at 30V (constant) until sample enters stacking gel, then increase to 100V. Slow entry is vital for peptide stacking.

-

Transfer: Transfer to 0.2 µm PVDF (not 0.45 µm, or the peptide will blow through). Fix the membrane with 0.5% Glutaraldehyde in PBS for 15 min before blocking to crosslink the small peptide to the membrane (Optional but recommended for <5 kDa).

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| No Signal (ELISA) | Proteolytic degradation | Use Aprotinin/P100 tubes. Ensure -80°C storage. |

| High Background | Heterophilic antibodies | Add HBR or commercially available "Blockers" to Assay Buffer. |

| Western Blot Empty | Blow-through during transfer | Use 0.2 µm PVDF. Reduce transfer voltage/time. |

| Cross-reactivity | ANP interference | Verify mAb epitope. ANP has a similar ring but distinct tails. Use C-term specific mAbs. |

References

-

Sudoh, T., et al. (1988). "A new natriuretic peptide in porcine brain."[2] Nature, 332(6159), 78-81. Link

-

Abassi, Z., et al. (2004). "Essential biochemistry and physiology of (NT-pro)BNP." Heart Failure Reviews, 9(3), 167-176. Link

-

Schägger, H. (2006). "Tricine-SDS-PAGE." Nature Protocols, 1(1), 16-22. Link

-

Vogelgesang, A., et al. (2017). "Analysis of BNP stability in frozen plasma samples." International Journal of Cardiology. Link

-

UniProt Consortium. "Natriuretic peptides B - Sus scrofa (Pig)." UniProtKB - P07634. Link

Sources

Troubleshooting & Optimization

Issues with porcine BNP-26 antibody cross-reactivity

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Cross-Reactivity and Ensuring Assay Specificity

Introduction: The Challenge of Porcine BNP-26 Antibody Specificity

Brain Natriuretic Peptide (BNP) is a cardiac hormone pivotal in the regulation of cardiovascular and renal homeostasis.[1] Originally isolated from the porcine brain, this peptide is a key biomarker in both preclinical and clinical research.[2] Specifically, the 26-amino acid form, porcine BNP-26, is a common target of investigation in swine models of cardiovascular disease. However, the utility of antibodies raised against porcine BNP-26 can be compromised by cross-reactivity, leading to inaccurate quantification and misinterpretation of experimental results.[3]

This technical support center, developed by our team of senior application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter with porcine BNP-26 antibody cross-reactivity. Our goal is to equip you with the scientific rationale and practical protocols to validate your assays and ensure the integrity of your data.

Understanding the Structural Basis of Cross-Reactivity

Antibody cross-reactivity arises when an antibody, designed to bind a specific epitope on a target antigen, also recognizes similar epitopes on other molecules.[3] In the context of porcine BNP-26, potential cross-reactants include BNP from other species, other members of the natriuretic peptide family (like Atrial Natriuretic Peptide or ANP), and precursor forms of BNP (proBNP).[4]

The degree of amino acid sequence homology between these peptides is a primary determinant of cross-reactivity. Below is a comparison of the mature, circulating forms of BNP from different species.

| Species | Peptide | Amino Acid Sequence | Length |

| Porcine | BNP-26 | D-S-G-C-F-G-R-R-L-D-R-I-G-S-L-S-G-L-G-C-N-V-L-R-R-Y | 26 aa |

| Human | BNP-32 | S-P-K-M-V-Q-G-S-G-C-F-G-R-K-M-D-R-I-S-S-S-S-G-L-G-C-K-V-L-R-R-H | 32 aa |

| Mouse | BNP-45 | S-Q-G-S-T-L-R-V-Q-Q-R-P-Q-N-S-K-V-T-H-I-S-S-C-F-G-H-K-I-D-R-I-G-S-V-S-R-L-G-C-N-A-L-K-L-L | 45 aa |

| Rat | BNP-32 | N-S-K-M-A-H-S-S-S-C-F-G-Q-K-I-D-R-I-G-A-V-S-R-L-G-C-D-G-L-R-L-F | 32 aa |

Table 1: Amino Acid Sequence Comparison of Mature BNP Peptides.[5] Note the significant divergence in both length and sequence, which can be leveraged to develop species-specific antibodies.

Frequently Asked Questions (FAQs)

Q1: My anti-porcine BNP-26 antibody is showing a signal in my human sample. Is this expected?

A1: While not ideal, it is possible depending on the specific antibody used. Although the overall homology between porcine and human BNP is not extremely high, there may be conserved regions that an antibody could recognize, particularly if it is a polyclonal antibody.[3] However, highly specific monoclonal antibodies should exhibit minimal to no cross-reactivity. For instance, some commercially available polyclonal rabbit anti-porcine BNP-26 antibodies have been shown to have 0% cross-reactivity with human BNP-32. It is crucial to consult the antibody's datasheet for any reported cross-reactivity data. If the datasheet does not provide this information, we strongly recommend performing your own validation experiments (see Troubleshooting Guide below).

Q2: Could my porcine BNP-26 antibody be cross-reacting with Atrial Natriuretic Peptide (ANP)?

A2: This is a valid concern as ANP and BNP belong to the same family of natriuretic peptides.[2] They share a conserved 17-amino acid ring structure which could be a source of cross-reactivity. However, a well-characterized antibody should be specific for BNP. A reputable antibody datasheet will provide data on cross-reactivity with ANP. For example, the aforementioned polyclonal rabbit anti-porcine BNP-26 antibody also shows 0% cross-reactivity with human, canine, porcine, and bovine α-ANP.

Q3: I am detecting multiple bands in my Western blot for porcine BNP-26. What could be the cause?

A3: There are several possibilities for observing multiple bands:

-

Prohormone Detection: Your antibody might be recognizing the precursor form, proBNP. All BNP immunoassays have some degree of cross-reactivity with proBNP.[4]

-

Other BNP Isoforms: In porcine circulation, besides BNP-26, other isoforms like BNP-29 and BNP-32 have been identified. Your antibody might be detecting these closely related forms.

-

Non-specific Binding: The antibody may be binding to other unrelated proteins in your sample. This is a common issue in Western blotting and can often be resolved by optimizing your protocol (e.g., blocking conditions, antibody concentration).

-

Sample Degradation: BNP is susceptible to degradation by proteases. The additional bands could be breakdown products of the target protein.

Troubleshooting Guide: Validating Your Porcine BNP-26 Antibody